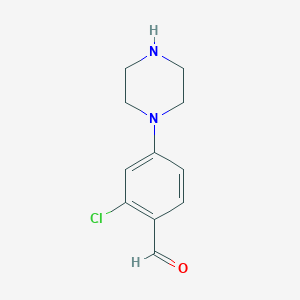
2-CHLORO-4-(1-PIPERAZINYL)-BENZALDEHYDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-CHLORO-4-(1-PIPERAZINYL)-BENZALDEHYDE is an organic compound with the molecular formula C11H13ClN2O. It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom and a piperazine ring. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-4-(1-PIPERAZINYL)-BENZALDEHYDE typically involves the reaction of 2-chloro-4-nitrobenzaldehyde with piperazine. The reaction is carried out in the presence of a reducing agent such as hydrogen gas or a metal catalyst like palladium on carbon. The nitro group is reduced to an amine, forming the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-CHLORO-4-(1-PIPERAZINYL)-BENZALDEHYDE undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: 2-Chloro-4-(1-piperazinyl)benzoic acid
Reduction: 2-Chloro-4-(1-piperazinyl)benzyl alcohol
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used
Scientific Research Applications
2-CHLORO-4-(1-PIPERAZINYL)-BENZALDEHYDE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the production of specialty chemicals and as a building block for more complex molecules
Mechanism of Action
The mechanism of action of 2-CHLORO-4-(1-PIPERAZINYL)-BENZALDEHYDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(4-ethylpiperazinyl)benzaldehyde
- 2-Chloro-4-(4-hydroxyethylpiperazinyl)benzaldehyde
- 4-(4-Benzyl-1-piperazinyl)benzaldehyde
Uniqueness
2-CHLORO-4-(1-PIPERAZINYL)-BENZALDEHYDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the piperazine ring enhances its solubility and ability to interact with biological targets, making it a valuable compound in medicinal chemistry and drug discovery .
Properties
Molecular Formula |
C11H13ClN2O |
|---|---|
Molecular Weight |
224.68 g/mol |
IUPAC Name |
2-chloro-4-piperazin-1-ylbenzaldehyde |
InChI |
InChI=1S/C11H13ClN2O/c12-11-7-10(2-1-9(11)8-15)14-5-3-13-4-6-14/h1-2,7-8,13H,3-6H2 |
InChI Key |
ZGKIIMCNXBVFSH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC(=C(C=C2)C=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3,5-Dihydroxy-6-acetyl-2,3-dihydro-4H-benzo[b]pyran](/img/structure/B8748362.png)
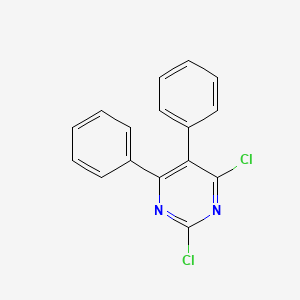
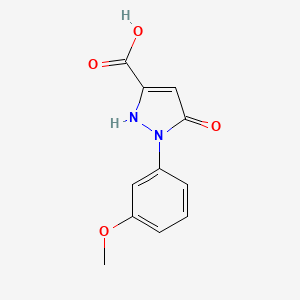
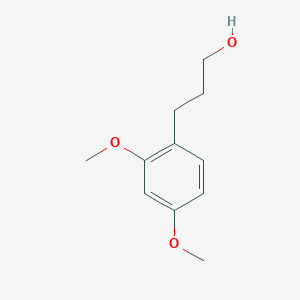

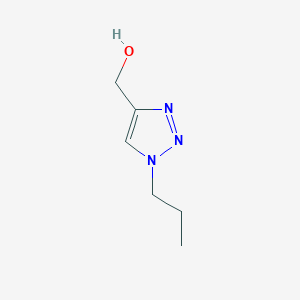
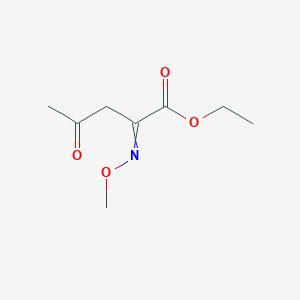
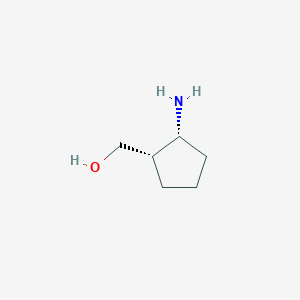
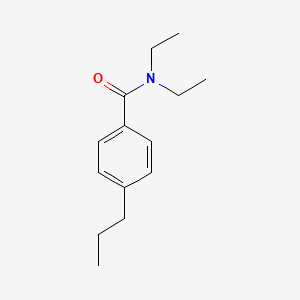
![4-Chloro-2-methylbenzo[d]oxazole](/img/structure/B8748442.png)
